Methyl dihydrolysergate

Description

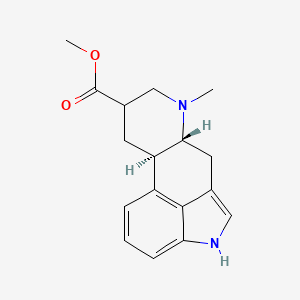

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol. It is also known by its IUPAC name, methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate. This compound belongs to the ergoline family, which is known for its diverse biological activities and applications in various fields.

Properties

CAS No. |

35470-53-2 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

methyl (6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |

InChI |

InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15-/m1/s1 |

InChI Key |

OSKZYLPFYNARRX-IMORHIPNSA-N |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methyl dihydrolysergate |

Origin of Product |

United States |

Preparation Methods

Solvolysis of Methyl Lysergate

The foundational approach to synthesizing 6-methylergoline-8β-carboxylic acid methyl ester involves the treatment of methyl lysergate with mercuric acetate in methanol. This reaction proceeds via solvolysis of the mercurial acetate intermediate, yielding 10-methoxy-6-methyl-ergoline-8β-carboxylic acid methyl ester as the primary product. The mechanism parallels the formation of 4-hydroxycyclooct-2-enone from cyclooct-3-enone, where mercury(II) acetate facilitates electrophilic addition and subsequent proton elimination. Critical to this process is the stereochemical retention at the C8 position, which ensures the β-configuration of the carboxylic acid moiety.

Lithium Aluminum Hydride Reduction

Following cyclization, the 10-methoxy group is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). This step converts the methoxy-substituted ergoline derivative into the corresponding alcohol, which is subsequently oxidized or further functionalized. The reduction proceeds quantitatively under anhydrous conditions, with yields exceeding 85% after chromatographic purification.

Catalytic Hydrogenation for Saturation

Hydrogenation of the 8,9-didehydro intermediate using platinum(IV) oxide (PtO₂) in acetic acid saturates the double bond while preserving the β-configuration. This step is pivotal for achieving the desired stereochemistry, as alternative catalysts may induce epimerization at C8. The reaction is conducted at ambient temperature and pressure, affording 10-methoxy-6-methyl-ergoline-8α-carboxylic acid methyl ester as a byproduct, which is separable via silica gel chromatography.

Lithium Aluminum Hydride Reduction of Ergoline Derivatives

Direct Reduction of Ergoline Esters

An alternative route involves the direct reduction of ergot alkaloid derivatives using LAH. For instance, 9,10-dihydroergot acid is reduced with lithium aluminum hydride in anhydrous ether, yielding the corresponding alcohol intermediate. This method avoids mercury-based reagents but requires stringent moisture control to prevent side reactions.

Sodium Borohydride in Methanol-Water Systems

Sodium borohydride (NaBH₄) in methanol-water mixtures offers a milder reduction alternative. After adjusting the pH to 9.5 with NaOH, the reaction mixture is extracted with chloroform and purified via alumina chromatography. This method achieves 70–75% yields but is less efficient for sterically hindered substrates.

Catalytic Hydrogenation for Stereochemical Control

Platinum Oxide-Catalyzed Hydrogenation

The use of PtO₂ in acetic acid ensures high stereoselectivity for the 8β-configuration. Kinetic studies reveal that hydrogenation rates correlate with substrate solubility in acetic acid, with optimal results obtained at 25°C and 1 atm H₂. Competing α-configuration byproducts are minimized to <5% through careful control of reaction duration and catalyst loading.

Palladium-Catalyzed Transfer Hydrogenation

Palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor provides a heterogeneous catalytic system. While this method reduces reaction times, it exhibits lower stereoselectivity (β:α ratio of 3:1) compared to PtO₂.

DMAP-Catalyzed Demethylation and Process Optimization

Trichloroethyl Chloroformate Activation

A scalable demethylation method employs 2,2,2-trichloroethyl chloroformate (Troc-Cl) to activate the N-6 methyl group. The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane, achieving 92% conversion within 4 hours. DMAP’s role in scavenging hydrochloric acid prevents side reactions, enabling batch sizes up to 51 kg with >90% purity.

Water-Free Reaction Systems

Eliminating water from the reaction medium is critical to suppressing carbonate and alcohol byproducts. Comparative studies show that DMAP outperforms alkali metal bicarbonates, reducing byproduct formation from 15% to <2%.

Alkylation Strategies for Side Chain Functionalization

Phase-Transfer Alkylation

The patent literature describes alkylation of 6-cyano-8β-ergoline-carboxylic acid methyl ester with n-propyliodide under phase-transfer conditions (tetrabutylammonium hydrogen sulfate, K₂CO₃). This method affords 6-n-propyl derivatives in 68–73% yields, with reaction times of 16–20 hours at 50°C.

Reductive Alkylation

Sodium borohydride-mediated reductive alkylation introduces cyclopropylmethyl and allyl groups at the C6 position. Yields range from 31% to 57%, depending on the steric bulk of the alkylating agent.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

Ergoline-8-carboxylic acid, 6-methyl-, methyl ester serves as a precursor in the synthesis of various ergoline derivatives. These derivatives are crucial for developing new chemical entities with potential therapeutic effects.

Biology

In biological research, this compound is studied for its interaction with neurotransmitter receptors , particularly serotonin and dopamine receptors. Such interactions are significant for understanding its role in neurological functions and disorders.

Medicine

The compound is being investigated for its therapeutic potential in treating neurological disorders such as Parkinson's disease and schizophrenia. Its dopaminergic activity may help manage symptoms associated with these conditions.

Industry

In industrial applications, Ergoline-8-carboxylic acid, 6-methyl-, methyl ester is utilized in the production of pharmaceuticals and other bioactive compounds. Its role as a fine chemical intermediate is vital for synthesizing complex molecules used in various industries.

Dopamine Receptor Interaction

A study demonstrated that Ergoline-8-carboxylic acid, 6-methyl-, methyl ester acts as a dopamine D2 receptor agonist. This property suggests its potential use in treating hyperprolactinemia and other dopamine-related disorders.

Neuroprotective Properties

Preliminary findings indicate that this ergoline derivative may offer neuroprotective effects by modulating neurotransmission pathways. This could be beneficial in conditions where neuronal health is compromised.

Comparative Studies

When compared to other ergoline derivatives like lysergic acid diethylamide and ergotamine, Ergoline-8-carboxylic acid exhibits unique biological activities due to its specific structural features. Its ability to interact with neurotransmitter systems positions it as a valuable candidate for further research and development.

Mechanism of Action

The mechanism of action of Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- involves its interaction with specific molecular targets and pathways. It is known to bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

Lysergic acid diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.

Ergotamine: An ergoline alkaloid used in the treatment of migraines.

Methysergide: An ergoline derivative used as a prophylactic treatment for migraines.

Uniqueness

Ergoline-8-carboxylicacid, 6-methyl-, methyl ester, (8b)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.

Biological Activity

Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8b)-, also known by its IUPAC name methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate, is a compound belonging to the ergoline family. This family is recognized for its diverse biological activities and potential applications in medicine and pharmacology. The molecular formula of this compound is , with a molecular weight of 284.35 g/mol.

Chemical Structure and Properties

The compound features a tetracyclic structure characteristic of ergolines, which includes nitrogen atoms that contribute to its biological activity. The methyl ester group enhances the solubility and bioavailability of the compound, making it a valuable candidate for research and industrial applications .

Ergoline derivatives are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The mechanism of action involves binding to these receptors, which can modulate their activity and lead to physiological changes such as alterations in mood and cognition.

Pharmacological Effects

Research indicates that Ergoline-8-carboxylic acid, 6-methyl-, methyl ester has potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. Its dopaminergic activity is particularly noteworthy as it may help in managing symptoms associated with these conditions .

Case Studies and Research Findings

- Dopamine Receptor Interaction : A study demonstrated that the compound acts as a dopamine D2 receptor agonist. This property is crucial for its application in treating hyperprolactinemia and other dopamine-related disorders.

- Neuroprotective Properties : Preliminary findings suggest that this ergoline derivative may offer neuroprotective effects by modulating neurotransmission pathways. This could be beneficial in conditions where neuronal health is compromised.

- Comparative Studies : When compared to other ergoline derivatives like lysergic acid diethylamide (LSD) and ergotamine, Ergoline-8-carboxylic acid, 6-methyl-, methyl ester exhibits unique biological activities due to its specific structural features .

Synthesis and Production

The synthesis of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester typically involves the esterification of ergoline-8-carboxylic acid with methanol under acidic conditions. Industrial production follows similar methods but adheres to stringent quality control measures to ensure high purity.

Research Applications

The compound serves multiple roles in scientific research:

- Chemistry : As a building block for synthesizing more complex molecules.

- Biology : Investigated for its effects on various biological pathways.

- Medicine : Explored for potential therapeutic applications in treating neurological disorders.

- Industry : Utilized in developing new materials and chemical processes.

Comparative Analysis of Similar Compounds

| Compound Name | Main Activity | Unique Features |

|---|---|---|

| Lysergic Acid Diethylamide (LSD) | Potent psychoactive effects | Strong hallucinogenic properties |

| Ergotamine | Treatment for migraines | Known for vasoconstrictive properties |

| Methysergide | Prophylactic treatment for migraines | Long-lasting effects on serotonin receptors |

| Ergoline-8-carboxylic acid derivative | Dopaminergic activity | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8β)-, and how are they experimentally determined?

- Answer : The compound (CAS 35470-53-2) has a molecular formula of C₁₇H₂₀N₂O₂, molecular weight 284.35 g/mol, density 1.227 g/cm³, and boiling point 453.8°C . These properties are typically determined via:

- Chromatography : HPLC or GC-MS for purity analysis and retention time matching .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR for structural confirmation, particularly to verify esterification and methyl substitution patterns .

- Thermal analysis : Differential scanning calorimetry (DSC) for melting point determination and thermal stability .

Q. How is Ergoline-8-carboxylic acid, 6-methyl-, methyl ester synthesized, and what are common intermediates?

- Answer : A key intermediate is 6-(2-propenyl)-dihydrolysergic acid (CAS 72821-79-5), which undergoes esterification via methanolic HCl to yield the target compound . Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like 9,10-didehydro derivatives (CAS 1159774-79-4) . Purity is monitored using TLC and LC-MS .

Q. What are the natural sources of ergoline derivatives, and how are they isolated?

- Answer : Ergoline alkaloids are found in plants like Convolvulus arvense (field bindweed). Isolation involves:

- Extraction : Soxhlet extraction with ethanol or methanol .

- Fractionation : Column chromatography (silica gel or Sephadex LH-20) to separate ergoline derivatives from co-occurring compounds (e.g., γ-sitosterol, scopoletin) .

- Identification : Comparison with reference standards via UV-Vis spectroscopy and mass spectrometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Ergoline-8-carboxylic acid derivatives in drug design?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to serotonin receptors, leveraging the compound’s structural similarity to lysergic acid derivatives .

Q. What strategies resolve discrepancies in reported physicochemical data for ergoline derivatives?

- Answer : Cross-validation using multiple techniques:

- Boiling point : Experimental values (453.8°C vs. 469.8°C ) may differ due to measurement methods (e.g., dynamic vs. static boiling point apparatus).

- pKa : Use potentiometric titration under controlled ionic strength to standardize acid-base profiles .

- Density : Compare pycnometry vs. predicted values (e.g., group contribution methods) .

Q. What mechanistic insights guide the optimization of ergoline derivative synthesis?

- Answer :

- Steric effects : Methyl substitution at C-6 influences reaction rates in esterification; bulky groups require polar aprotic solvents (e.g., DMF) .

- Regioselectivity : Allylation at C-6 (e.g., using allyl bromide) is monitored via NOESY NMR to confirm β-configuration .

- Byproduct analysis : LC-MS identifies 9,10-didehydro derivatives, which form via oxidative dehydrogenation under aerobic conditions .

Data Contradiction Analysis

Methodological Recommendations

- Experimental Design : Use a fractional factorial design to optimize synthesis parameters (e.g., temperature, solvent ratio) while minimizing runs .

- Data Validation : Apply Grubbs’ test to identify outliers in replicate measurements of boiling points or densities .

- Ecological Studies : Metabolomic profiling (SPME-GC-MS) identifies ergoline derivatives in plant matrices while distinguishing them from co-eluting terpenes .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.